Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate
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Overview
Description
Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate is a chemical compound with the molecular formula C17H13NO4. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate typically involves the reaction of 2-aminophenol with benzoic acid derivatives under specific conditions. The process generally includes the following steps:
Formation of Benzoxazole Ring: 2-aminophenol reacts with benzoic acid or its derivatives in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to form the benzoxazole ring.
Esterification: The resulting benzoxazole compound is then esterified using methanol and a catalyst like sulfuric acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate stands out due to its unique combination of the benzoxazole ring and ester functional group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
648908-77-4 |
---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate |
InChI |
InChI=1S/C17H13NO4/c1-21-17(20)12-8-6-11(7-9-12)10-14(19)16-18-13-4-2-3-5-15(13)22-16/h2-9H,10H2,1H3 |
InChI Key |
CEULSTCPXFZJDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(=O)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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